
Deacetylanisomycin
Overview
Description
Deacetylanisomycin (CAS: 27958-06-1; molecular formula: C₁₂H₁₇NO₃; molecular weight: 223.3) is a deacetylated derivative of the antibiotic anisomycin, primarily isolated from Streptomyces griseolus . Structurally, it belongs to the polyhydroxylated pyrrolidine family, characterized by a 2-(p-methoxybenzyl)pyrrolidine-3,4-diol backbone . While anisomycin is a potent protein synthesis inhibitor targeting the 28S rRNA of the eukaryotic ribosome , this compound is often described as its "non-active" derivative due to reduced ribosome-binding affinity . However, conflicting studies highlight its antifungal activity and role as a plant growth regulator . Notably, this compound is a major hydrolysis product of anisomycin in vivo and in polar solvents, complicating its pharmacological evaluation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deacetylanisomycin can be synthesized through several methods. One notable method involves the stereoselective synthesis from a nitrone derived from L-threose. This process includes six steps and achieves a 53.7% overall yield. The key step is the nucleophilic addition of a Grignard derivative with complete diastereofacial selectivity .
Another method involves the addition of organolithium and Grignard compounds to N,2-O-dibenzyl-L-threose imine acetonide, followed by cyclization . This method is highly threo-selective and efficient.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Deacetylanisomycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
Deacetylanisomycin exhibits significant pharmacological properties, particularly in the realm of cancer research and antimicrobial activity.
Anticancer Activity
Research indicates that this compound has potent anticancer effects. It induces apoptosis in cancer cells by inhibiting protein synthesis, which is crucial for cell survival and proliferation. This mechanism is particularly relevant in the treatment of various cancers, including leukemia and solid tumors. Studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to their effects .
Antimicrobial Properties
This compound demonstrates antimicrobial activity against a range of pathogens. Its ability to inhibit protein synthesis makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria. Research has highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Agricultural Applications
This compound is also utilized in agricultural science, particularly as a biopesticide.
Plant Growth Regulation
Studies have shown that this compound can stimulate plant growth and enhance crop yields. It acts as a plant growth regulator, promoting cell division and elongation, which can lead to increased biomass in crops . This property is particularly beneficial for enhancing the growth of fruits and vegetables.
Disease Control
In agricultural settings, this compound has been applied to control crop diseases caused by fungal pathogens. Its ability to inhibit protein synthesis in pathogens disrupts their growth and reproduction, making it an effective biocontrol agent . This application is particularly valuable in sustainable agriculture practices where chemical pesticides are being phased out.
Biochemical Research Applications
This compound serves as a valuable tool in biochemical research due to its ability to inhibit specific enzymatic processes.
Enzyme Inhibition Studies
Researchers use this compound to study enzyme inhibition mechanisms, particularly those involved in protein synthesis. Its inhibition of ribosomal function allows scientists to explore the dynamics of translation and the effects on cellular processes . This research is crucial for understanding various diseases at the molecular level.
Mechanistic Studies in Cell Biology
The compound is employed in cell biology studies to elucidate pathways involved in apoptosis and stress responses. By manipulating cellular environments with this compound, researchers can investigate how cells respond to stressors and the underlying molecular mechanisms involved .
Case Studies
Mechanism of Action
Deacetylanisomycin is a potent growth regulator in plants and an inactive derivative of anisomycin. Anisomycin is known to inhibit protein synthesis by targeting the ribosome and interfering with the translation process . This compound likely exerts its effects through similar mechanisms, although its specific molecular targets and pathways may vary.
Comparison with Similar Compounds
Anisomycin
Property | Deacetylanisomycin | Anisomycin |
---|---|---|
Molecular Formula | C₁₂H₁₇NO₃ | C₁₄H₁₉NO₄ |
Source | Streptomyces griseolus | Streptomyces spp. |
Biological Activity | Plant growth regulator, antifungal | Potent protein synthesis inhibitor |
Mechanism | Weak ribosome binding | Binds 28S rRNA, blocks elongation |
Stability | Stable in polar solvents | Hydrolyzes to this compound |
Applications | Agriculture, antifungal research | Apoptosis studies, neuroscience |
This compound lacks anisomycin’s acetyl group, reducing ribosomal affinity but retaining antifungal properties . Anisomycin’s hydrolysis to this compound in vivo complicates its therapeutic use .
Nectrisine
Property | This compound | Nectrisine |
---|---|---|
Molecular Formula | C₁₂H₁₇NO₃ | C₇H₁₃NO₄ |
Source | Streptomyces spp. | Nectria lucida (fungus) |
Biological Activity | Antifungal, plant growth regulator | Glycosidase/mannosidase inhibitor |
Mechanism | Ribosomal interaction (weak) | Competitive inhibition of enzymes |
Synthesis | Chiral pool (tartaric acid) | Lactam intermediates from sugars |
Nectrisine, a fungal metabolite, inhibits glycosidases via mimicry of transition states . Unlike this compound, it lacks ribosomal activity but shares synthetic strategies using tartaric acid .
DAB-1 and LAB-1
Property | This compound | DAB-1/LAB-1 |
---|---|---|
Molecular Class | Polyhydroxylated pyrrolidine | Polyhydroxylated pyrrolidine |
Biological Activity | Antifungal | α-Glycosidase inhibitors |
Synthesis | Reductive alkylation | Strecker procedure from tartrate |
DAB-1 and LAB-1, like this compound, derive from chiral tartaric acid precursors but target glycosidases rather than ribosomes .
T-2 Toxin
Property | This compound | T-2 Toxin |
---|---|---|
Molecular Class | Pyrrolidine | Trichothecene mycotoxin |
Biological Activity | JNK pathway inhibitor | Ribotoxic stress inducer |
Mechanism | Blocks JNK/caspase-3 activation | Binds ribosome, triggers apoptosis |
Both compounds modulate the JNK pathway, but this compound acts as an inhibitor , countering T-2 toxin’s ribotoxic stress .
Key Research Findings
- Antifungal Activity : this compound inhibits fungal growth at micromolar concentrations, comparable to anisomycin but with lower cytotoxicity .
- Plant Growth Regulation : It delays seed germination and root elongation in plants, likely via ethylene modulation .
- JNK Modulation : At 300 µg/mL, this compound suppresses JNK activation induced by anisomycin and trichothecenes .
Data Tables
Table 1: Structural and Functional Comparison
Compound | Molecular Formula | Source | Key Activity | Target |
---|---|---|---|---|
This compound | C₁₂H₁₇NO₃ | Streptomyces griseolus | Antifungal, JNK inhibition | Ribosome, JNK pathway |
Anisomycin | C₁₄H₁₉NO₄ | Streptomyces spp. | Protein synthesis inhibition | 28S rRNA |
Nectrisine | C₇H₁₃NO₄ | Nectria lucida | Glycosidase inhibition | Enzymatic active sites |
T-2 Toxin | C₂₄H₃₄O₉ | Fusarium spp. | Apoptosis induction | Ribosome |
Biological Activity
Deacetylanisomycin, a derivative of anisomycin, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.
This compound functions primarily as a protein synthesis inhibitor. It exerts its effects by binding to the ribosomal 50S subunit, thus preventing peptide bond formation during translation. This inhibition leads to a cascade of cellular responses, including apoptosis in certain cell types and modulation of signaling pathways.
2. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been demonstrated in both in vitro and in vivo studies:
- Bacterial Activity : Studies have shown that this compound is effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the range of 5-10 µg/mL.
- Fungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, with MIC values around 15 µg/mL.
3. Cytotoxic Effects
This compound's ability to induce apoptosis has been well-documented. In studies involving cancer cell lines, such as neuroblastoma and colon cancer cells, it has been shown to activate apoptotic pathways through:
- Intrinsic Pathway Activation : Induction of mitochondrial membrane permeability and release of cytochrome c.
- Extrinsic Pathway Activation : Engagement of death receptors leading to caspase activation.
Table 1: Summary of Cytotoxic Effects
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Neuroblastoma | 10 | Mitochondrial pathway activation |
Colon Cancer | 15 | Death receptor-mediated apoptosis |
Breast Cancer | 12 | Caspase-3 activation |
4. Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the suppression of NF-κB signaling pathways.
5. Neuroprotective Effects
In neurobiological studies, this compound demonstrated protective effects on neuronal cells under stress conditions. For instance, it prevented apoptosis in retinal ganglion cells following axotomy by modulating intracellular calcium levels and promoting survival signaling pathways.
Case Study: Neuroprotection in Retinal Explants
A study involving retinal explants from rat pups showed that treatment with this compound significantly reduced apoptosis in axotomized ganglion cells while inducing cell death in neuroblastic layers. This dual effect underscores its potential therapeutic applications in neurodegenerative conditions.
Properties
IUPAC Name |
(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWAPBCLJQSOJX-WOPDTQHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(C(CN2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H](CN2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182238 | |
Record name | Deacetylanisomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27958-06-1 | |
Record name | Deacetylanisomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deacetylanisomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEACETYLANISOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W54EY1WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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